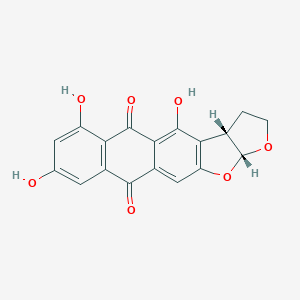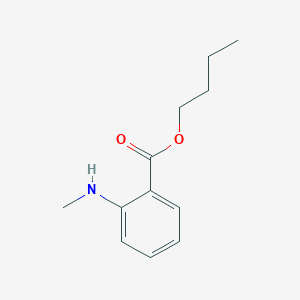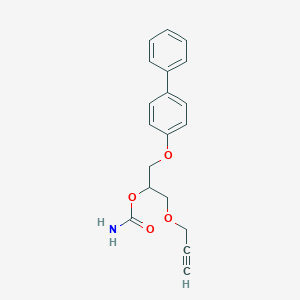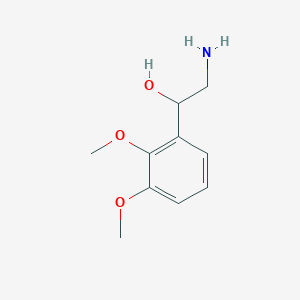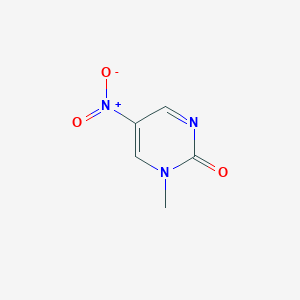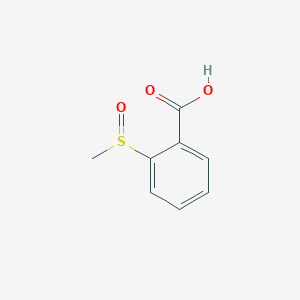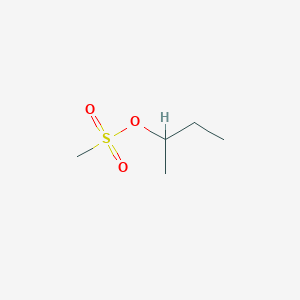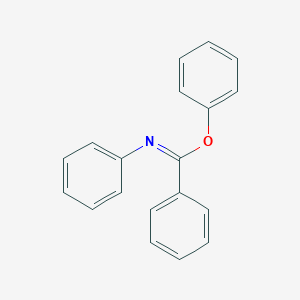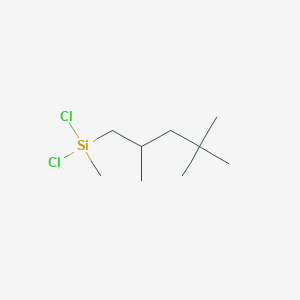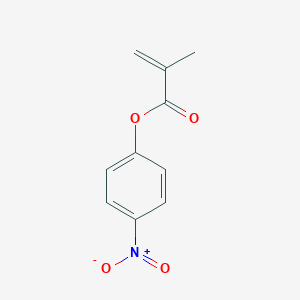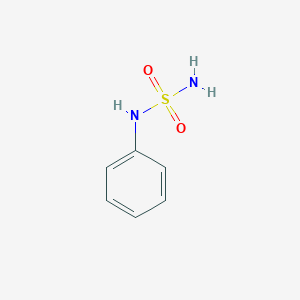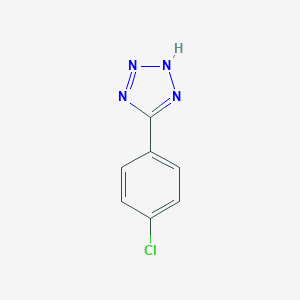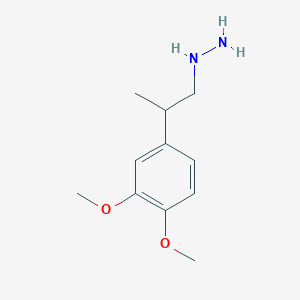
2-(3,4-Dimethoxyphenyl)propylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)propylhydrazine, also known as DMPPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPPH is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism Of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine is not fully understood. However, studies have suggested that 2-(3,4-Dimethoxyphenyl)propylhydrazine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. 2-(3,4-Dimethoxyphenyl)propylhydrazine may also act by modulating the expression of various genes involved in apoptosis and inflammation.
Biochemical And Physiological Effects
2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its potential use as an anti-cancer agent. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have potential neuroprotective and anti-inflammatory effects, which could have implications for the treatment of various neurological disorders. However, one limitation of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its toxicity. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to be toxic at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine. One potential direction is the development of 2-(3,4-Dimethoxyphenyl)propylhydrazine as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of 2-(3,4-Dimethoxyphenyl)propylhydrazine in animal models and human clinical trials. Another potential direction is the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a neuroprotective agent. Studies are needed to determine the potential of 2-(3,4-Dimethoxyphenyl)propylhydrazine in the treatment of various neurological disorders. Additionally, further research is needed to determine the mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine and its potential for use in other scientific research applications.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)propylhydrazine is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of 2-(3,4-Dimethoxyphenyl)propylhydrazine is relatively simple, and it has been used in various scientific research applications, including its potential use as an anti-cancer and neuroprotective agent. While there are some limitations to the use of 2-(3,4-Dimethoxyphenyl)propylhydrazine in certain experiments, there are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)propylhydrazine can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with propylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a yellow crystalline solid. The purity of 2-(3,4-Dimethoxyphenyl)propylhydrazine can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)propylhydrazine has been used in various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells by activating the caspase pathway. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
16603-07-9 |
|---|---|
Product Name |
2-(3,4-Dimethoxyphenyl)propylhydrazine |
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3 |
InChI Key |
HPKHFBFBFGSLPZ-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
synonyms |
1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



